![molecular formula C20H20N8O2 B2765089 2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2176069-06-8](/img/structure/B2765089.png)
2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
The compound is a complex organic molecule with several functional groups including a pyrido[1,2-a]pyrimidin-2-yl group, a piperidin-4-yl group, a triazol-1-yl group, and a dihydropyridazin-3-one group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The pyrido[1,2-a]pyrimidin-2-yl and piperidin-4-yl groups would form bicyclic structures, while the triazol-1-yl and dihydropyridazin-3-one groups would form monocyclic structures .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive sites. For example, the pyrido[1,2-a]pyrimidin-4-one group could undergo C-3 chalcogenation to synthesize diversely orchestrated 3-ArS/ArSe derivatives .Scientific Research Applications
Antibacterial Properties
The oxazolidinones class, with members like linezolid and eperezolid, has been expanded to include compounds with significant antibacterial properties against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus. Compounds related to the queried structure have shown comparable in vivo potency against S. aureus to linezolid (Tucker et al., 1998).
Anticancer Activity
Derivatives of the compound have exhibited antiproliferative effects against human cancer cell lines. Specific derivatives showed promising activity, suggesting potential as anticancer agents requiring further investigation (Mallesha et al., 2012).
Anticonvulsant Effects
The structural analysis of anticonvulsant compounds reveals a marked delocalization of nitrogen lone pairs towards the middle heterocycle, impacting the orientation of piperidine-like groups. This structural insight contributes to understanding the pharmacophore's activity (Georges et al., 1989).
Antihypertensive Agents
A series of 1,2,4-triazolol[1,5-alpha]pyrimidines with morpholine, piperidine, or piperazine moieties demonstrated promising in vitro and in vivo antihypertensive activity. This suggests a potential avenue for developing new antihypertensive drugs (Bayomi et al., 1999).
Antimicrobial Effects
Pyridines, pyrimidinones, oxazinones, and their derivatives synthesized as antimicrobial agents showed good antibacterial and antifungal activities. This research broadens the scope of antimicrobial agents with potential therapeutic applications (Hossan et al., 2012).
Structural and Electronic Properties
The study of the crystal structure and electronic properties of certain compounds helps understand the impact of substituents on the molecule's behavior, facilitating the design of molecules with desired pharmacological properties. For instance, studies on risperidone chloride and its hydrates have provided insights into the molecule's structural dynamics (Wang & Pan, 2006).
Safety and Hazards
properties
IUPAC Name |
2-[4-[[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]methyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O2/c29-19-5-4-17(28-14-21-13-22-28)24-27(19)12-15-6-9-25(10-7-15)18-11-20(30)26-8-2-1-3-16(26)23-18/h1-5,8,11,13-15H,6-7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJXQPSOIJRXAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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